Cas no 2613383-63-2 (Ethyl 6-bromo-4,4-dimethylhexanoate)

Ethyl 6-bromo-4,4-dimethylhexanoate is a brominated ester compound characterized by its branched alkyl chain and reactive bromine substituent. This intermediate is particularly valuable in organic synthesis, where it serves as a versatile building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom at the 6-position allows for further functionalization via nucleophilic substitution or coupling reactions, while the ester group provides additional reactivity for hydrolysis or reduction. Its stable, well-defined structure ensures consistent performance in multi-step synthetic routes. The compound is typically handled under controlled conditions due to its reactivity, making it suitable for specialized applications in research and industrial chemistry.
Ethyl 6-bromo-4,4-dimethylhexanoate structure
2613383-63-2 structure
Product Name:Ethyl 6-bromo-4,4-dimethylhexanoate
CAS No:2613383-63-2
MF:C10H19BrO2
MW:251.160662889481
MDL:MFCD33032065
CID:5664575
PubChem ID:155943693
Update Time:2025-10-30

Ethyl 6-bromo-4,4-dimethylhexanoate Chemical and Physical Properties

Names and Identifiers

    • 2613383-63-2
    • ethyl 6-bromo-4,4-dimethylhexanoate
    • EN300-27738756
    • Ethyl 6-bromo-4,4-dimethylhexanoate
    • MDL: MFCD33032065
    • Inchi: 1S/C10H19BrO2/c1-4-13-9(12)5-6-10(2,3)7-8-11/h4-8H2,1-3H3
    • InChI Key: FSEOTANEGFTIQD-UHFFFAOYSA-N
    • SMILES: BrCCC(C)(C)CCC(=O)OCC

Computed Properties

  • Exact Mass: 250.05684g/mol
  • Monoisotopic Mass: 250.05684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Ethyl 6-bromo-4,4-dimethylhexanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27738756-0.05g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95.0%
0.05g
$174.0 2025-03-19
Enamine
EN300-27738756-0.1g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95.0%
0.1g
$257.0 2025-03-19
Enamine
EN300-27738756-0.25g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95.0%
0.25g
$367.0 2025-03-19
Enamine
EN300-27738756-0.5g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95.0%
0.5g
$579.0 2025-03-19
Enamine
EN300-27738756-1.0g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95.0%
1.0g
$743.0 2025-03-19
Enamine
EN300-27738756-2.5g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95.0%
2.5g
$1454.0 2025-03-19
Enamine
EN300-27738756-5.0g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95.0%
5.0g
$2152.0 2025-03-19
Enamine
EN300-27738756-10.0g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95.0%
10.0g
$3191.0 2025-03-19
Enamine
EN300-27738756-1g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95%
1g
$743.0 2023-09-10
Enamine
EN300-27738756-5g
ethyl 6-bromo-4,4-dimethylhexanoate
2613383-63-2 95%
5g
$2152.0 2023-09-10

Additional information on Ethyl 6-bromo-4,4-dimethylhexanoate

Ethyl 6-bromo-4,4-dimethylhexanoate: A Comprehensive Overview

Ethyl 6-bromo-4,4-dimethylhexanoate (CAS No. 2613383-63-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, characterized by its unique structure and functional groups, plays a pivotal role in various chemical reactions and applications. Recent advancements in its synthesis and characterization have further highlighted its potential in modern chemistry.

The molecular structure of Ethyl 6-bromo-4,4-dimethylhexanoate consists of a hexanoate backbone with a bromine atom at the sixth position and two methyl groups attached to the fourth carbon. This configuration imparts distinctive chemical properties, making it an ideal candidate for use in esterification reactions and as a precursor in the synthesis of more complex molecules. The compound's stability and reactivity have been extensively studied, with recent research emphasizing its role in asymmetric catalysis and bioactive molecule synthesis.

One of the most notable applications of Ethyl 6-bromo-4,4-dimethylhexanoate is in the field of polymer science. Its ability to undergo controlled polymerization has led to the development of novel materials with tailored mechanical and thermal properties. For instance, researchers have successfully utilized this compound to synthesize biodegradable polymers, which hold promise for sustainable packaging solutions. The integration of bromine into the polymer backbone also enhances its flame-retardant properties, making it suitable for high-performance applications.

In addition to its polymer-related applications, Ethyl 6-bromo-4,4-dimethylhexanoate has found utility in pharmaceutical chemistry. Its unique structure allows for the creation of bioisosteres, which are compounds that mimic the biological activity of existing drugs but with improved pharmacokinetic profiles. Recent studies have demonstrated its potential as an intermediate in the synthesis of antiviral agents, where its bromine atom plays a critical role in inhibiting viral replication.

The synthesis of Ethyl 6-bromo-4,4-dimethylhexanoate involves a multi-step process that typically begins with the bromination of a suitable precursor. Advances in catalytic methods have significantly improved the efficiency and selectivity of this process. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the precise introduction of the bromine atom at the desired position. This approach not only enhances yield but also minimizes byproduct formation, aligning with green chemistry principles.

From an environmental perspective, the biodegradability of Ethyl 6-bromo-4,4-dimethylhexanoate has been a topic of interest. Studies indicate that under aerobic conditions, this compound undergoes rapid degradation due to its ester functional group. This characteristic makes it an attractive option for use in eco-friendly products, where minimal environmental impact is a priority.

In conclusion, Ethyl 6-bromo-4,4-dimethylhexanoate (CAS No. 2613383-63-2) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity continue to drive innovative research and development efforts. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more significant role in shaping future technologies.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD